molecular formula C24H43N3O6 B14463827 Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane

Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane

Cat. No.: B14463827
M. Wt: 469.6 g/mol
InChI Key: YZWTXTICMTVIHN-UHFFFAOYSA-N
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Description

Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex organic compound that consists of multiple functional groups, including an azepanone ring, a diol, and isocyanate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane typically involves multi-step organic reactions. The azepanone ring can be synthesized through cyclization reactions, while the diol and isocyanate groups can be introduced through subsequent functionalization steps. Common reagents used in these reactions include amines, alcohols, and isocyanates under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactivity of isocyanate groups.

Chemical Reactions Analysis

Types of Reactions

Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The azepanone ring can be reduced to form secondary amines.

    Substitution: The isocyanate groups can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., primary amines). Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions include ureas, carbamates, secondary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as components in drug delivery systems.

Medicine

In medicine, the compound’s derivatives could be investigated for their therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups.

Mechanism of Action

The mechanism of action of Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves its interaction with various molecular targets. The isocyanate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The azepanone ring and diol groups may also contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Caprolactam: Similar to the azepanone ring in structure but lacks the additional functional groups.

    Trimethylolpropane: Contains a diol group similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but lacks the azepanone and isocyanate groups.

    Isophorone diisocyanate: Contains isocyanate groups similar to 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane but lacks the azepanone and diol groups.

Uniqueness

The uniqueness of Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. This makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C24H43N3O6

Molecular Weight

469.6 g/mol

IUPAC Name

azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane

InChI

InChI=1S/C12H18N2O2.C6H11NO.C6H14O3/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;8-6-4-2-1-3-5-7-6;1-2-6(3-7,4-8)5-9/h10H,4-7H2,1-3H3;1-5H2,(H,7,8);7-9H,2-5H2,1H3

InChI Key

YZWTXTICMTVIHN-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)NCC1

Related CAS

68610-70-8

Origin of Product

United States

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